molecular formula C4H4F2O3 B182214 4-Difluoromethyl-[1,3]dioxolan-2-one CAS No. 186098-91-9

4-Difluoromethyl-[1,3]dioxolan-2-one

Cat. No.: B182214
CAS No.: 186098-91-9
M. Wt: 138.07 g/mol
InChI Key: ZMECTHNQTVQYSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

4-Difluoromethyl-[1,3]dioxolan-2-one has several scientific research applications:

Safety and Hazards

It is incompatible with strong oxidizing agents and strong bases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Difluoromethyl-[1,3]dioxolan-2-one typically involves the reaction of difluoromethyl carbonate with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the dioxolane ring . The general reaction scheme is as follows:

CF2O+HOCH2CH2OHC4H4F2O3\text{CF}_2\text{O} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_4\text{H}_4\text{F}_2\text{O}_3 CF2​O+HOCH2​CH2​OH→C4​H4​F2​O3​

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethyl-[1,3]dioxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Difluoromethyl-[1,3]dioxolan-2-one involves its interaction with molecular targets through its difluoromethyl group. This group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The dioxolane ring provides structural stability and can modulate the compound’s overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Difluoromethyl-[1,3]dioxolan-2-one is unique due to its specific substitution pattern and the presence of the dioxolane ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

IUPAC Name

4-(difluoromethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O3/c5-3(6)2-1-8-4(7)9-2/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMECTHNQTVQYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.